6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol
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Overview
Description
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound with the molecular formula C17H14O2 It is a derivative of naphthalene, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to the naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction between 6-bromo-2-naphthol and 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a methyl group.
Substitution: The hydroxyl group on the naphthalene ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-(Carboxyphenyl)naphthalen-2-ol
Reduction: 6-(3-(Methyl)phenyl)naphthalen-2-ol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the naphthalene core can engage in π-π interactions with aromatic residues in proteins, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(Methoxy)phenyl)naphthalen-2-ol
- 6-(3-(Ethyl)phenyl)naphthalen-2-ol
- 6-(3-(Aminomethyl)phenyl)naphthalen-2-ol
Uniqueness
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a bioactive molecule.
Biological Activity
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound notable for its complex structure, which combines naphthalene and phenolic elements. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the current understanding of its biological activity, including antibacterial properties, antioxidant capabilities, and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety. This structural configuration is significant as it enhances the compound's reactivity and potential biological interactions.
Key Structural Features:
- Hydroxymethyl group: Potential for further chemical transformations.
- Naphthalene moiety: Typical reactions include electrophilic aromatic substitution and nucleophilic addition.
Antibacterial Properties
Research indicates that this compound exhibits promising antibacterial activity against various bacterial strains. Preliminary studies suggest that it may be effective against pathogens resistant to conventional antibiotics.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Staphylococcus aureus | 0.0098 mg/mL |
Pseudomonas aeruginosa | 0.039 mg/mL |
These findings indicate that the compound's structural features may contribute to its effectiveness in inhibiting bacterial growth, potentially offering a new avenue for antibiotic development .
Antioxidant Activity
Compounds with similar structural characteristics have demonstrated antioxidant properties, suggesting that this compound may also possess such capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within bacterial cells. Initial studies suggest that it may bind to targets associated with antibiotic resistance mechanisms, potentially enhancing the efficacy of existing antibiotics .
Potential Molecular Targets:
- Enzymes involved in cell wall synthesis.
- Proteins linked to efflux pumps in bacteria.
Case Studies and Research Findings
Several studies have focused on the biological activity of structurally related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A comprehensive analysis of various phenolic compounds demonstrated that those with hydroxymethyl substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
- Antioxidant Efficacy : Research has shown that compounds containing naphthalene and phenolic structures can scavenge free radicals effectively, suggesting a similar profile for this compound .
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2 |
InChI Key |
ZZSSSCGWUUMKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO |
Origin of Product |
United States |
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